An In-depth Technical Guide to the Basic Properties of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
An In-depth Technical Guide to the Basic Properties of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound of interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its unique bicyclic structure, incorporating a tertiary amine within a constrained framework, dictates its physicochemical and pharmacological properties.[1] Understanding the basicity of this molecule is crucial for predicting its behavior in physiological environments, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the basic properties of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, including its predicted physicochemical parameters, general experimental protocols for their determination, and the underlying structural features governing its basicity. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages data from structurally related analogs and established principles of physical organic chemistry.
Physicochemical Properties
The basicity of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is primarily attributed to the lone pair of electrons on the nitrogen atom at the 9-position. The accessibility and reactivity of this lone pair are influenced by the molecule's stereoelectronic properties. While experimental data for the target compound is scarce, we can infer its properties from closely related structures and computational predictions.
Predicted Physicochemical Data
| Property | Predicted Value (Analog) | Analog Compound | Source |
| pKa | 8.04 ± 0.20 (Predicted) | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | N/A |
| logP | 2.7726 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | ChemScene |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | ChemScene |
| Solubility | Very slightly soluble (0.39 g/L at 25°C) | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | N/A |
It is critical to note that these values are for a structurally related isomer and should be used as estimations for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Factors Influencing Basicity
The basicity of the tertiary amine in the 9-position is a key determinant of the molecule's properties. Several structural features of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one influence its pKa:
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Inductive Effects: The presence of the ether oxygen at the 3-position introduces an electron-withdrawing inductive effect, which is expected to decrease the basicity of the nitrogen atom compared to its carbocyclic analog.
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Steric Hindrance: The bicyclic framework imposes significant steric constraints around the nitrogen atom. While this might hinder solvation of the protonated form, potentially decreasing basicity, the rigid structure also prevents conformational changes that could destabilize the lone pair.
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The Benzyl Group: The benzyl substituent at the 9-position has a mild electron-withdrawing inductive effect, which would slightly decrease the basicity of the amine.
The interplay of these factors determines the overall basicity of the molecule.
Experimental Protocols for Basicity Determination
Accurate determination of the pKa value is essential for drug development. Several robust experimental methods can be employed for this purpose.
Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.
Methodology:
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Sample Preparation: A precise amount of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the protonated and unprotonated forms of the molecule exhibit different UV-Vis absorption spectra.
Methodology:
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Spectral Analysis: The UV-Vis spectra of the compound are recorded in highly acidic (fully protonated) and highly basic (fully unprotonated) solutions to identify the wavelengths of maximum absorbance (λ_max) for both species.
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Buffer Preparation: A series of buffers with known pH values are prepared.
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Measurement: The absorbance of the compound is measured at a selected wavelength in each buffer solution.
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Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the absorbances of the basic and acidic forms against pH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical shifts of nuclei near the basic center (e.g., protons on the carbons adjacent to the nitrogen) are often sensitive to the protonation state.
Methodology:
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Sample Preparation: The compound is dissolved in a series of deuterated buffer solutions covering a range of pD values (the equivalent of pH in D₂O).
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NMR Spectra Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample.
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Data Analysis: The chemical shift of a reporter nucleus is plotted against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Biological Relevance and Signaling Pathways
While specific signaling pathways involving 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one have not been elucidated, its structural motifs are found in various biologically active molecules. Bicyclo[3.3.1]nonane derivatives are known to interact with a range of biological targets, including receptors and enzymes in the central nervous system.[1]
The basicity of this compound is critical for its potential interactions with acidic residues in the binding pockets of proteins. For instance, a protonated tertiary amine can form strong ionic interactions with aspartate or glutamate residues, which are common in receptor binding sites.
Caption: Ionic interaction between a protonated amine and an acidic residue.
Conclusion
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one possesses a fundamental basic character centered on its tertiary amine. While experimental determination of its physicochemical properties is pending, estimations based on structural analogs and established chemical principles provide a valuable starting point for researchers. The methodologies outlined in this guide offer a clear path for the empirical characterization of this and similar compounds. A thorough understanding of its basicity is a prerequisite for the rational design and development of novel drug candidates based on this promising molecular scaffold. Further research is warranted to experimentally validate the predicted properties and to explore the biological activities of this compound.
